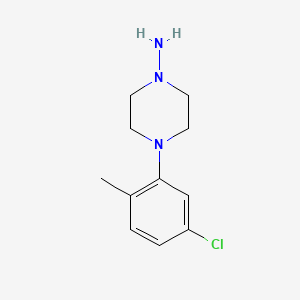

4-(5-Chloro-2-methylphenyl)piperazin-1-amine

Description

Properties

IUPAC Name |

4-(5-chloro-2-methylphenyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-9-2-3-10(12)8-11(9)14-4-6-15(13)7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMXJNMCMYLBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-Chloro-2-methylphenyl)piperazin-1-amine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.7 g/mol. The presence of the chloro and methyl substituents on the phenyl ring plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.7 g/mol |

| Chloro Group | Present (5-position) |

| Methyl Group | Present (2-position) |

| Piperazine Ring | Yes |

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes:

-

Receptor Interaction :

- It acts on neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity, which can influence mood and behavior.

-

Enzyme Inhibition :

- The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially providing antidepressant effects.

-

Cell Signaling Pathways :

- It influences cellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and phosphatidylinositol, which are critical for various cellular functions.

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Neurotransmitter Levels :

- A laboratory study demonstrated that administration of the compound increased serotonin levels in rat models, indicating its potential as an antidepressant agent.

- Antimicrobial Screening :

-

Cancer Cell Line Studies :

- Research involving cancer cell lines indicated that the compound could inhibit cell proliferation, suggesting a role in cancer therapy.

Dosage and Administration

The effects of this compound vary significantly with dosage:

- Low Doses : Associated with therapeutic benefits such as neuroprotection and anti-inflammatory effects.

- High Doses : May lead to adverse effects; thus, careful dosage regulation is crucial in therapeutic applications.

Comparison with Similar Compounds

Key Structural Modifications and Effects:

Phenyl Ring Substitutions :

- Chloro and Methyl Groups : The 5-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric bulk, optimizing receptor binding .

- Nitro Group () : The nitro substituent in (E)-1-(2-chloro-5-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability .

Heterocyclic Modifications :

- Thienyl Group () : The sulfur-containing thienyl group in 4-(2-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine can improve selectivity for certain receptors due to its planar structure and polarizability .

Sulfonyl Group (): The sulfonyl moiety in N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylethene sulfonyl)piperazin-1-yl]acetamide facilitates hydrogen bonding with target proteins, improving binding affinity .

- The methylbenzoyl group in {3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine increases lipophilicity, aiding in blood-brain barrier penetration for CNS-targeted applications .

Preparation Methods

Direct Synthesis via Nucleophilic Aromatic Substitution

A common and straightforward method involves the reaction of 5-chloro-2-methylaniline with piperazine derivatives. The process can be summarized as:

- Step 1 : Activation of the aromatic amine or halide.

- Step 2 : Nucleophilic attack by piperazine nitrogen on the activated aromatic carbon.

- Step 3 : Formation of 4-(5-chloro-2-methylphenyl)piperazin-1-amine after workup and purification.

This method benefits from the availability of starting materials and relatively mild reaction conditions, providing moderate to good yields.

Coupling Using Carbonyl Linkers (Amide Formation)

In some advanced synthetic routes, the piperazine nitrogen is first functionalized to form amide or carbamate linkages with substituted phenyl groups. For example, the synthesis of related compounds such as 5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine involves:

- Step 1 : Preparation of piperazine carbonyl derivatives.

- Step 2 : Coupling with 5-chloro-2-methylaniline or its derivatives using coupling agents.

- Step 3 : Purification to isolate the target compound.

Notes on Reaction Optimization

- Solvent Choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.

- Temperature Control : Reflux temperatures optimize reaction rates without decomposing sensitive groups.

- Base Use : Bases like potassium carbonate or triethylamine are often used to neutralize byproducts and drive the reaction forward.

- Purification : Typically involves extraction, crystallization, or chromatographic methods to isolate the pure amine.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(5-Chloro-2-methylphenyl)piperazin-1-amine to achieve high purity and yield?

Methodological Answer:

- Protecting Group Strategies : Use intermediates like dibenzyl-protected amines (e.g., (1R,4R)-N,N-dibenzyl derivatives) to prevent side reactions during piperazine ring formation. Deprotection via hydrogenolysis or catalytic transfer hydrogenation ensures selective amine generation .

- Reaction Conditions : Optimize temperature (e.g., 60–80°C for coupling reactions) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Evidence from similar compounds highlights the importance of anhydrous conditions to avoid hydrolysis .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to isolate the compound. Confirm purity via HPLC (>95%) and mass spectrometry (MS-ESI+: expected m/z for molecular ion) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to verify substituent positions on the piperazine ring (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm). NMR confirms quaternary carbons and chlorine-induced deshielding effects .

- Mass Spectrometry (MS) : ESI+ mode detects the molecular ion peak ([M+H]), with fragmentation patterns (e.g., loss of Cl or methyl groups) aiding structural validation .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for distinguishing stereoisomers or polymorphs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate kinase inhibition (e.g., c-Src/Abl) using biochemical (IC) and cell-based assays (e.g., proliferation inhibition in fibroblast xenografts). Discrepancies may arise from assay sensitivity or off-target effects .

- Purity Verification : Re-analyze compounds via LC-MS and elemental analysis to rule out impurities (e.g., residual solvents or byproducts) influencing activity .

- Structural Reanalysis : Use X-ray crystallography or advanced NMR (e.g., - HMBC) to confirm if stereochemical errors (e.g., cis vs. trans piperazine conformers) explain conflicting data .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., c-Src ATP-binding pocket). Focus on halogen bonding between the chloro substituent and hinge-region residues (e.g., Met341) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. MM-PBSA/GBSA calculations quantify binding free energy, prioritizing derivatives with ΔG < -40 kcal/mol .

- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .

Q. How can researchers address contradictory data in the thermal stability and solubility profiles of this compound?

Methodological Answer:

- Thermal Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition points. For example, melting points (mp) between 180–190°C suggest stability up to 150°C .

- Solubility Profiling : Test solubility in DMSO (for in vitro assays) and PEG-400/water mixtures (for in vivo formulations). Adjust pH (e.g., HCl salt formation) to enhance aqueous solubility if needed .

- Comparative Studies : Benchmark against structurally analogous compounds (e.g., 2-chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione) to identify trends in lipophilicity (clogP ~3.5) .

Q. How to design in vivo experiments to evaluate the pharmacokinetic properties of this compound?

Methodological Answer:

- Animal Models : Use orthotopic xenograft models (e.g., human pancreatic cancer) to assess tumor growth inhibition. Dose orally (10–50 mg/kg/day) and monitor plasma concentrations via LC-MS/MS .

- PK Parameters : Calculate bioavailability (F%), half-life (t), and AUC using non-compartmental analysis. For example, AZD0530 (a related piperazine derivative) shows t = 40 h in humans, guiding dosing intervals .

- Tissue Distribution : Perform biodistribution studies with radiolabeled compounds (e.g., ) to quantify accumulation in target organs vs. plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.